molecular formula C10H20N2O2 B1527514 (1-Aminomethyl-cyclobutyl)-carbamic acid tert-butyl ester CAS No. 1286330-22-0

(1-Aminomethyl-cyclobutyl)-carbamic acid tert-butyl ester

Cat. No. B1527514
M. Wt: 200.28 g/mol
InChI Key: AIGGYPMSVWHJQS-UHFFFAOYSA-N
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Description

“(1-Aminomethyl-cyclobutyl)-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C10H20N2O2 and a molecular weight of 200.2802 . It is used in the pharmaceutical industry as a building block .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the search results .

Scientific Research Applications

Application in Medicinal Chemistry

  • Specific Scientific Field: Medicinal Chemistry .
  • Summary of the Application: This compound is used in the synthesis of novel bio-inspired 3-dimensional tricyclic spirolactams . These structures are considered privileged structures in medicinal chemistry, defined as semi-rigid scaffolds able to display substituents in multiple spatial directions. They can provide potent and selective ligands for different biological targets through the modification of those substituents .
  • Methods of Application or Experimental Procedures: The compound was used in the synthesis of product 24 from keto-ester 16 and [1-(aminomethyl)cyclobutyl]methanol following a general protocol. The crude product was purified by flash column chromatography on silica gel (cyclohexane/ethyl acetate: 100/0 to 0/100) to give compound 24 (yield = 98%, white powder) as a racemic mixture .
  • Results or Outcomes: The result of this process is the creation of novel, highly 3-dimensional, and easily functionalized bio-inspired tricyclic spirolactams .

Application in Synthesis of Cyclopentyl Derivatives

  • Specific Scientific Field: Organic Chemistry .
  • Summary of the Application: This compound is used in the synthesis of tert-butyl N-{1-[1-(aminomethyl)cyclobutyl]cyclopentyl}carbamate . This is a specific derivative where the cyclobutyl group is attached to a cyclopentyl group .
  • Results or Outcomes: The result of this process is the creation of a specific cyclopentyl derivative .

Application in Synthesis of Methyl Derivatives

  • Specific Scientific Field: Organic Chemistry .
  • Summary of the Application: This compound is used in the synthesis of tert-butyl N-{[1-(aminomethyl)cyclobutyl]methyl}carbamate . This is a specific derivative where a methyl group is attached to the cyclobutyl group .
  • Methods of Application or Experimental Procedures: The specific synthesis procedures and experimental conditions are not provided in the source . As with other organic reactions, various reaction conditions such as different solvents, temperatures, and catalysts may be used to achieve the desired product.
  • Results or Outcomes: The result of this process is the creation of a specific methyl derivative .

Application in Synthesis of Cyclopentyl Derivatives

  • Specific Scientific Field: Organic Chemistry .
  • Summary of the Application: This compound is used in the synthesis of tert-butyl N-{1-[1-(aminomethyl)cyclobutyl]cyclopentyl}carbamate . This is a specific derivative where the cyclobutyl group is attached to a cyclopentyl group .
  • Results or Outcomes: The result of this process is the creation of a specific cyclopentyl derivative .

Application in Synthesis of Methyl Derivatives

  • Specific Scientific Field: Organic Chemistry .
  • Summary of the Application: This compound is used in the synthesis of tert-butyl N-{[1-(aminomethyl)cyclobutyl]methyl}carbamate . This is a specific derivative where a methyl group is attached to the cyclobutyl group .
  • Methods of Application or Experimental Procedures: The specific synthesis procedures and experimental conditions are not provided in the source . As with other organic reactions, various reaction conditions such as different solvents, temperatures, and catalysts may be used to achieve the desired product.
  • Results or Outcomes: The result of this process is the creation of a specific methyl derivative .

properties

IUPAC Name

tert-butyl N-[1-(aminomethyl)cyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-10(7-11)5-4-6-10/h4-7,11H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGGYPMSVWHJQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[1-(aminomethyl)cyclobutyl]carbamate

CAS RN

1286330-22-0
Record name tert-butyl N-[1-(aminomethyl)cyclobutyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-Aminomethyl-cyclobutyl)-carbamic acid tert-butyl ester
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(1-Aminomethyl-cyclobutyl)-carbamic acid tert-butyl ester
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(1-Aminomethyl-cyclobutyl)-carbamic acid tert-butyl ester

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